

scale-up synthesis of 3,5-Dibromo-4-methylphenol

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Compound of Interest

Compound Name: 3,5-Dibromo-4-methylphenol

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An Application Note for the Scale-Up Synthesis of **3,5-Dibromo-4-methylphenol**

Abstract

This document provides a comprehensive guide for the scale-up synthesis of **3,5-Dibromo-4-methylphenol**, a key intermediate in the pharmaceutical and specialty chemical industries. The protocol details a robust and scalable process starting from the readily available precursor, p-cresol, via electrophilic bromination. This application note emphasizes the scientific rationale behind the procedural steps, critical safety protocols for handling hazardous reagents, and detailed analytical methods for in-process control and final product validation. The information is tailored for researchers, chemists, and process development professionals aiming to transition this synthesis from laboratory to pilot or production scale.

Introduction and Significance

3,5-Dibromo-4-methylphenol (also known as 3,5-Dibromo-p-cresol) is a valuable building block in organic synthesis. Its disubstituted phenolic structure makes it a versatile precursor for more complex molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and flame retardants. The synthesis primarily involves the direct bromination of 4-methylphenol (p-cresol). While straightforward in principle, scaling this reaction presents challenges related to reaction control, regioselectivity, and the safe handling of elemental bromine, a highly corrosive and toxic reagent.[\[1\]](#)[\[2\]](#)

This guide provides a field-proven methodology designed to address these challenges, ensuring a high-yield, high-purity, and safe production process.

Scientific Principles and Synthesis Strategy

Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis of **3,5-Dibromo-4-methylphenol** from p-cresol is a classic example of an electrophilic aromatic substitution reaction. The key mechanistic features are:

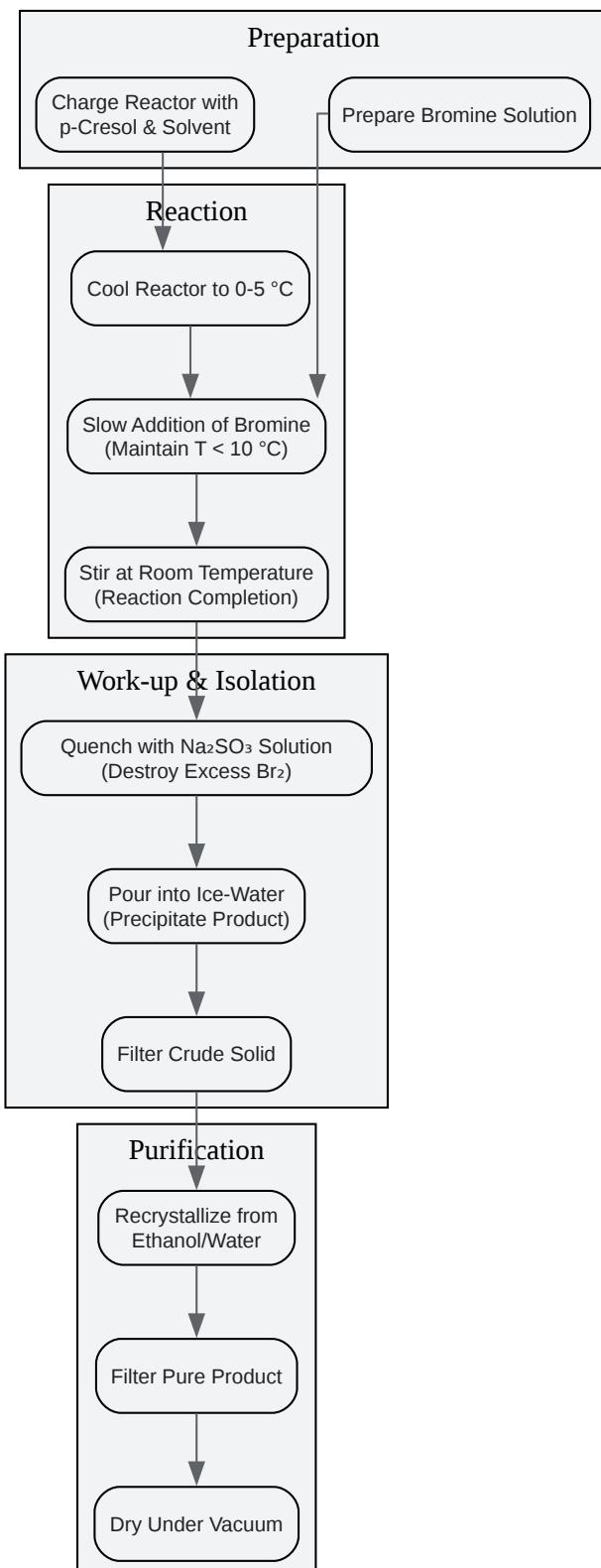
- Activation of the Aromatic Ring: The hydroxyl (-OH) group of p-cresol is a potent activating group. It donates electron density into the benzene ring, primarily at the ortho and para positions, making them highly susceptible to electrophilic attack.
- Directing Effects: Because the para position is occupied by the methyl (-CH₃) group, electrophilic substitution is directed to the two equivalent ortho positions (C3 and C5).
- Stepwise Bromination: The reaction proceeds in a stepwise manner. The first bromination at one ortho position yields 3-Bromo-4-methylphenol. The presence of the first bromine atom slightly deactivates the ring, but the powerful activating effect of the hydroxyl group ensures that a second bromination occurs readily at the remaining ortho position to form the desired 3,5-dibromo product.

Rationale for Reagent and Solvent Selection

- Brominating Agent: Molecular bromine (Br₂) is the most common and cost-effective brominating agent for this transformation. Its high reactivity with activated phenols allows the reaction to proceed under mild conditions.
- Solvent System: The choice of solvent is critical for controlling the reaction rate and temperature. Glacial acetic acid is an effective solvent as it readily dissolves p-cresol and moderates the reactivity of bromine.^{[3][4]} Chlorinated solvents like chloroform or dichloromethane can also be used, particularly at lower temperatures to enhance selectivity.^{[5][6]}

Process Workflow and Visualization

The overall process, from reactant preparation to final product isolation, is outlined below.



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Caption: Experimental workflow for the synthesis of **3,5-Dibromo-4-methylphenol**.

Detailed Scale-Up Protocol

This protocol is designed for a nominal 1.0 mole scale synthesis. Adjustments may be necessary based on available equipment and specific process safety assessments.

Reagent and Equipment Data

Reagent	CAS No.	Formula	Mol. Wt. (g/mol)	Amount (mol)	Mass (g)	Volume (mL)	Density (g/mL)
p-Cresol	106-44-5	C ₇ H ₈ O	108.14	1.0	108.1	~105	1.03
Bromine	7726-95-6	Br ₂	159.81	2.05	327.6	105	3.12
Glacial							
Acetic Acid	64-19-7	C ₂ H ₄ O ₂	60.05	-	-	500	1.05
Sodium Sulfite	7757-83-7	Na ₂ SO ₃	126.04	-	~20 g	-	-

Equipment:

- 5 L, 4-neck round-bottom flask (or jacketed glass reactor)
- Overhead mechanical stirrer with a PTFE paddle
- Dropping funnel (1 L)
- Thermometer or thermocouple probe
- Condenser connected to a gas trap/scrubber containing 10% sodium hydroxide solution
- Ice-water bath
- Büchner funnel and vacuum flask

- Vacuum oven

Synthetic Procedure

Step 1: Reactor Setup and Charging

- Assemble the reactor system in a well-ventilated fume hood. Ensure all joints are properly sealed.
- Charge the reactor with p-cresol (108.1 g, 1.0 mol) and glacial acetic acid (500 mL).
- Begin stirring to dissolve the p-cresol completely.

Step 2: Bromine Addition

- In a separate flask, carefully measure liquid bromine (105 mL, 327.6 g, 2.05 mol). CAUTION: Perform this in a fume hood wearing appropriate PPE.[\[7\]](#)[\[8\]](#)
- Transfer the bromine to the dropping funnel.
- Cool the reactor containing the p-cresol solution to 0-5 °C using an ice-water bath.
- Begin the dropwise addition of bromine to the stirred solution. The addition rate must be carefully controlled to maintain the internal temperature below 10 °C. A vigorous evolution of hydrogen bromide (HBr) gas will be observed; this gas must be directed into the scrubber. The addition should take approximately 2-3 hours.

Step 3: Reaction Completion

- After the bromine addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
- Continue stirring for an additional 2 hours at room temperature to ensure the reaction proceeds to completion. The color of the solution should change from deep red to a lighter orange or yellow.

Step 4: Work-up and Isolation

- Slowly add a 10% aqueous solution of sodium sulfite (or sodium thiosulfate) to the reaction mixture with stirring until the reddish color of excess bromine is completely discharged.
- Pour the reaction mixture into a large beaker containing 2 L of ice-water. A pale-yellow or off-white solid will precipitate.
- Stir the slurry for 15-20 minutes to ensure complete precipitation.
- Collect the crude product by vacuum filtration using a Büchner funnel.
- Wash the filter cake thoroughly with cold water until the filtrate is neutral (check with pH paper).

Purification

- Transfer the crude solid to a suitable flask for recrystallization.
- Add a minimal amount of hot 95% ethanol to dissolve the solid completely.
- Slowly add hot water until the solution becomes slightly turbid.
- Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry in a vacuum oven at 50-60 °C to a constant weight.

Expected Yield: 226 - 247 g (85 - 93%) Appearance: White to off-white crystalline solid.

Safety, Handling, and Waste Disposal

Hazard Identification

Substance	GHS Pictograms	Hazard Statements
Bromine	pericolo	Fatal if inhaled, Causes severe skin burns and eye damage, Very toxic to aquatic life.
p-Cresol	pericolo	Toxic if swallowed or in contact with skin, Causes severe skin burns and eye damage.
Acetic Acid	pericolo	Flammable liquid and vapor, Causes severe skin burns and eye damage.
3,5-Dibromo-4-methylphenol	avvertimento	Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. [9] [10]

Engineering Controls and Personal Protective Equipment (PPE)

- Engineering Controls: All operations involving bromine must be conducted in a certified chemical fume hood or a closed-system reactor with appropriate scrubbing capabilities for HBr and bromine vapors.[\[8\]](#)[\[11\]](#) Bromine detectors and alarms should be installed in the work area.[\[11\]](#)
- Personal Protective Equipment:
 - Eye/Face Protection: Chemical splash goggles and a face shield are mandatory when handling bromine and corrosive acids.[\[7\]](#)[\[8\]](#)
 - Skin Protection: Wear heavy-duty, chemically resistant gloves (e.g., nitrile or neoprene), a chemically resistant apron, and closed-toe shoes.[\[7\]](#)
 - Respiratory Protection: For operations with a high risk of exposure, a full-face respirator with an appropriate cartridge for acid gases and halogens should be used.[\[11\]](#)

Spill and Waste Management

- Bromine Spills: For small spills, use a commercial spill kit or cover with a neutralizing agent like a 10-25% solution of sodium thiosulfate.[\[1\]](#)[\[7\]](#) Absorb the mixture with an inert material and place it in a sealed container for hazardous waste disposal.
- Waste Disposal: All aqueous filtrates and organic waste must be collected and disposed of according to institutional and local environmental regulations. Neutralize acidic waste before disposal.

Characterization and Quality Control

Analysis	Specification	Method
Melting Point	106 - 110 °C	USP/EP Melting Point Apparatus
Purity (GC)	> 97%	Gas Chromatography
¹ H NMR	Conforms to structure	NMR Spectroscopy
Appearance	White to off-white crystalline solid	Visual Inspection

Conclusion

The protocol described provides a reliable and scalable method for the synthesis of **3,5-Dibromo-4-methylphenol**. Adherence to the detailed procedural steps, particularly the control of reaction temperature and the rigorous implementation of safety protocols, is paramount for a successful and safe scale-up operation. This foundational knowledge enables drug development professionals and researchers to confidently produce this critical intermediate for further synthetic applications.

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